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Compound of Interest

Compound Name: Rose oxide

Cat. No.: B1217891 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for rose
oxide, a monoterpenoid found in essential oils and widely used in the fragrance and flavor

industries. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data for rose oxide, along with detailed experimental protocols for

acquiring this data.

Spectroscopic Data of Rose Oxide
Rose oxide exists as two diastereomers, cis-rose oxide and trans-rose oxide. The following

tables summarize the available spectroscopic data for these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: 1H NMR Spectroscopic Data for Rose Oxide Isomers
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Proton
cis-Rose Oxide Chemical

Shift (δ ppm)

trans-Rose Oxide Chemical

Shift (δ ppm)

H-2 ~4.0 - 4.2 ~3.8 - 4.0

H-3 ~1.5 - 1.9 ~1.5 - 1.9

H-4 ~1.6 - 2.0 ~1.6 - 2.0

H-5 ~1.2 - 1.6 ~1.2 - 1.6

H-6 ~3.4 - 3.8 ~3.4 - 3.8

H-7 (vinyl) ~5.1 - 5.3 ~5.1 - 5.3

CH3 at C4 ~0.9 (d) ~0.9 (d)

(CH3)2 at C8 ~1.6 - 1.7 (s) ~1.6 - 1.7 (s)

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and

the specific stereoisomer. The data presented here are approximate values based on typical

spectra.

Table 2: 13C NMR Spectroscopic Data for Rose Oxide Isomers
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Carbon
cis-Rose Oxide Chemical

Shift (δ ppm)

trans-Rose Oxide Chemical

Shift (δ ppm)

C-2 ~75 - 77 ~73 - 75

C-3 ~33 - 35 ~33 - 35

C-4 ~32 - 34 ~32 - 34

C-5 ~40 - 42 ~40 - 42

C-6 ~67 - 69 ~67 - 69

C-7 ~122 - 124 ~122 - 124

C-8 ~133 - 135 ~133 - 135

CH3 at C4 ~21 - 23 ~21 - 23

C-9 (CH3) ~18 - 20 ~18 - 20

C-10 (CH3) ~25 - 27 ~25 - 27

Note: The 13C NMR data is based on available information from spectral databases.[1]

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies functional groups within a molecule based on their absorption

of infrared radiation.

Table 3: FT-IR Spectroscopic Data for Rose Oxide

Wavenumber (cm-1) Vibrational Mode Functional Group

~2960 - 2850 C-H stretch Alkanes

~1670 C=C stretch Alkene

~1100 - 1050 C-O-C stretch Ether

~1465 C-H bend CH2

~1375 C-H bend CH3
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Note: The IR spectrum of rose petal extract shows broad bands in the range of 3500-3200 cm-

1 which are attributed to O-H stretching of alcohols and phenols that may also be present in the

essential oil.[2]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which aids in determining its molecular weight and structure. The molecular

ion peak for rose oxide is observed at m/z = 154.[3]

Table 4: Mass Spectrometry Fragmentation Data for Rose Oxide Isomers

m/z
Relative Intensity (trans-(-)-

Rose Oxide)
Possible Fragment Ion

139 99.99 [M - CH3]+

69 60.40 [C5H9]+

55 29.17 [C4H7]+

41 34.60 [C3H5]+

83 27.67 [C6H11]+

Note: Data is for trans-(-)-Rose oxide.[4] Fragmentation patterns can vary slightly between

isomers.

Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of rose
oxide.
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Experimental Workflow for Spectroscopic Analysis of Rose Oxide
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Workflow for Spectroscopic Analysis

Detailed Experimental Protocols
The following are detailed protocols for obtaining NMR, IR, and MS data for rose oxide.

Protocol 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
Objective: To obtain 1H and 13C NMR spectra of rose oxide for structural confirmation and

isomeric analysis.

Materials:

Rose oxide sample

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1217891?utm_src=pdf-body-img
https://www.benchchem.com/product/b1217891?utm_src=pdf-body
https://www.benchchem.com/product/b1217891?utm_src=pdf-body
https://www.benchchem.com/product/b1217891?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Deuterated chloroform (CDCl3)

NMR tubes (5 mm)

Pipettes

Vortex mixer

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation:

Accurately weigh approximately 5-10 mg of the rose oxide sample into a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial.

Gently vortex the vial to ensure the sample is completely dissolved.

Using a pipette, transfer the solution into a clean 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine.

Lock the spectrometer on the deuterium signal of the CDCl3.

Shim the magnetic field to achieve optimal homogeneity.

Set the appropriate acquisition parameters for both 1H and 13C NMR experiments (e.g.,

pulse sequence, number of scans, acquisition time, relaxation delay).

Data Acquisition:

Acquire the 1H NMR spectrum.

Acquire the proton-decoupled 13C NMR spectrum.
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Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the resulting spectra.

Calibrate the chemical shift scale using the residual solvent peak of CDCl3 (δ 7.26 ppm for

1H and δ 77.16 ppm for 13C).

Integrate the peaks in the 1H NMR spectrum.

Analyze the multiplicities and coupling constants in the 1H NMR spectrum.

Identify the chemical shifts of the carbon atoms in the 13C NMR spectrum.

Protocol 2: Fourier-Transform Infrared (FT-IR)
Spectroscopy
Objective: To obtain an FT-IR spectrum of rose oxide to identify its characteristic functional

groups.

Materials:

Rose oxide sample

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Solvent for cleaning (e.g., isopropanol)

Lint-free wipes

Procedure:

Instrument Preparation:

Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol and

allowing it to dry completely.
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Background Spectrum:

Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted

from the sample spectrum to remove contributions from the atmosphere (e.g., CO2, water

vapor).

Sample Analysis:

Place a small drop of the liquid rose oxide sample directly onto the center of the ATR

crystal.

Acquire the FT-IR spectrum of the sample over the desired wavenumber range (e.g.,

4000-400 cm-1).

Data Processing:

The software will automatically subtract the background spectrum from the sample

spectrum.

Identify the wavenumbers of the major absorption bands.

Correlate the observed absorption bands with the corresponding molecular vibrations and

functional groups.[5]

Protocol 3: Gas Chromatography-Mass Spectrometry
(GC-MS)
Objective: To separate the components of a rose oxide sample and obtain their mass spectra

for identification and fragmentation analysis.

Materials:

Rose oxide sample

Solvent for dilution (e.g., hexane or dichloromethane)

GC-MS system equipped with a suitable capillary column (e.g., HP-5MS)
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Autosampler vials

Procedure:

Sample Preparation:

Prepare a dilute solution of the rose oxide sample (e.g., 1 µL in 1 mL of hexane) in a GC

vial.

Instrument Setup:

Set the GC oven temperature program. A typical program might be: initial temperature of

60°C, hold for 2 minutes, then ramp at 5°C/min to 240°C, and hold for 5 minutes.[6]

Set the injector temperature (e.g., 250°C) and split ratio (e.g., 50:1).[6]

Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

Set the MS parameters: ion source temperature (e.g., 230°C), transfer line temperature

(e.g., 280°C), and electron ionization energy (70 eV).[7]

Set the mass scan range (e.g., m/z 40-400).

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

Data Processing:

Identify the peak corresponding to rose oxide in the TIC based on its retention time.

Analyze the mass spectrum of the rose oxide peak.

Identify the molecular ion peak and the major fragment ions.

Compare the obtained mass spectrum with a library database (e.g., NIST) for

confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. dev.spectrabase.com [dev.spectrabase.com]

2. researchgate.net [researchgate.net]

3. Propose a molecular formula for rose oxide, a rose-scented compound isola.. [askfilo.com]

4. Rose oxide, trans-(-)- | C10H18O | CID 7093102 - PubChem [pubchem.ncbi.nlm.nih.gov]

5. mdpi.com [mdpi.com]

6. scispace.com [scispace.com]

7. Identification of Chemical Components in Three Types of Rose Essential Oils Based on
Gas Chromatography-Mass Spectrometry (GC-MS) and Chemometric Methods | MDPI
[mdpi.com]

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of
Rose Oxide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1217891#spectroscopic-data-nmr-ir-ms-for-rose-
oxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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